Cas no 18751-91-2 (Allenic Norleucine)
Allenic Norleucine Chemical and Physical Properties
Names and Identifiers
-
- 4,5-Hexadienoic acid,2-amino-
- 2-amino-4,5-hexadienoic acid
- 2-aminohexa-4,5-dienoic acid
- Allenic Norleucine
- SCHEMBL5293605
- UNII-9I6FTX863J
- 9I6FTX863J
- 18751-91-2
- DTXSID00940215
- EN300-6450516
- Q27272583
- AKOS006341711
- 4,5-Hexadienoic acid, 2-amino-
-
- Inchi: 1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h3,5H,1,4,7H2,(H,8,9)
- InChI Key: LUYLVPILJAHRJD-UHFFFAOYSA-N
- SMILES: OC(C(CC=C=C)N)=O
Computed Properties
- Exact Mass: 127.063
- Monoisotopic Mass: 127.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.7
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- Density: 1.059
- Boiling Point: 259.2°Cat760mmHg
- Flash Point: 110.6°C
- Refractive Index: 1.488
Allenic Norleucine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A542000-10mg |
Allenic Norleucine |
18751-91-2 | 10mg |
$ 207.00 | 2023-04-19 | ||
| TRC | A542000-100mg |
Allenic Norleucine |
18751-91-2 | 100mg |
$ 1642.00 | 2023-04-19 | ||
| Enamine | EN300-6450516-0.05g |
2-aminohexa-4,5-dienoic acid |
18751-91-2 | 0.05g |
$1417.0 | 2023-05-25 | ||
| Enamine | EN300-6450516-0.1g |
2-aminohexa-4,5-dienoic acid |
18751-91-2 | 0.1g |
$1484.0 | 2023-05-25 | ||
| Enamine | EN300-6450516-0.25g |
2-aminohexa-4,5-dienoic acid |
18751-91-2 | 0.25g |
$1551.0 | 2023-05-25 | ||
| Enamine | EN300-6450516-0.5g |
2-aminohexa-4,5-dienoic acid |
18751-91-2 | 0.5g |
$1619.0 | 2023-05-25 | ||
| Enamine | EN300-6450516-1.0g |
2-aminohexa-4,5-dienoic acid |
18751-91-2 | 1g |
$1686.0 | 2023-05-25 | ||
| Enamine | EN300-6450516-2.5g |
2-aminohexa-4,5-dienoic acid |
18751-91-2 | 2.5g |
$3304.0 | 2023-05-25 | ||
| Enamine | EN300-6450516-5.0g |
2-aminohexa-4,5-dienoic acid |
18751-91-2 | 5g |
$4890.0 | 2023-05-25 | ||
| Enamine | EN300-6450516-10.0g |
2-aminohexa-4,5-dienoic acid |
18751-91-2 | 10g |
$7250.0 | 2023-05-25 |
Allenic Norleucine Related Literature
-
1. Allene transfer reactions. A new synthesis of terminal allenesJack E. Baldwin,Robert M. Adlington,Amit Basak J. Chem. Soc. Chem. Commun. 1984 1284
-
D. K. Black,S. R. Landor J. Chem. Soc. C 1968 283
-
D. K. Black,S. R. Landor J. Chem. Soc. C 1968 281
-
D. K. Black,S. R. Landor J. Chem. Soc. C 1968 288
Additional information on Allenic Norleucine
Introduction to Allenic Norleucine (CAS No: 18751-91-2)
Allenic Norleucine, with the chemical compound identifier CAS No: 18751-91-2, is a specialized organic molecule that has garnered significant attention in the field of medicinal chemistry and biochemistry. This compound, characterized by its unique structural features, has been the subject of extensive research due to its potential applications in drug development and biochemical pathways. The allenic moiety, a conjugated system of carbon atoms with alternating double and single bonds, imparts distinct reactivity and electronic properties to the molecule, making it a valuable scaffold for synthetic chemistry.
The norleucine backbone, derived from leucine but with a modified side chain, introduces interesting biological interactions. This structural configuration has been explored for its role in modulating enzyme activity and cellular signaling processes. Recent studies have highlighted the compound's significance in the development of novel therapeutic agents, particularly in addressing inflammatory and metabolic disorders.
In the realm of medicinal chemistry, Allenic Norleucine has been investigated for its ability to interact with biological targets such as kinases and proteases. Its allenic group facilitates Michael addition reactions, a key mechanism in many biochemical pathways. This reactivity has been leveraged to design molecules that can selectively inhibit pathogenic enzymes, offering a promising approach to treating diseases like cancer and autoimmune conditions.
One of the most compelling aspects of Allenic Norleucine is its potential as a prodrug or precursor for more complex pharmacophores. Researchers have demonstrated that this compound can be modified to enhance solubility, bioavailability, and target specificity. For instance, derivatives of Allenic Norleucine have shown promise in preclinical trials for their ability to cross the blood-brain barrier, opening new avenues for treating neurodegenerative diseases.
The synthesis of Allenic Norleucine presents unique challenges due to its reactive functional groups. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis, have been employed to achieve high yields and enantiopurity. These techniques are crucial for producing derivatives with tailored biological activities. Recent advancements in flow chemistry have also enabled more efficient and scalable production of this compound, facilitating further research and development.
Biologically, Allenic Norleucine has been studied for its effects on metabolic pathways. Its structural similarity to natural amino acids allows it to participate in existing biochemical networks without significant off-target effects. Studies indicate that it can modulate lipid metabolism and glucose homeostasis, making it a candidate for treating metabolic syndromes such as obesity and type 2 diabetes.
The compound's potential extends beyond therapeutic applications; it also serves as a valuable tool in biochemical research. Its unique reactivity allows researchers to probe enzyme mechanisms and develop new probes for studying protein-ligand interactions. For example, fluorescent derivatives of Allenic Norleucine have been used to visualize enzyme activity in living cells, providing insights into cellular processes at a molecular level.
Regulatory considerations are an important aspect when working with Allenic Norleucine. While not classified as a hazardous or controlled substance under current guidelines, proper handling protocols must be followed to ensure safety in laboratory settings. Good manufacturing practices (GMP) are recommended for large-scale production to maintain consistency and purity standards.
The future of Allenic Norleucine research looks promising, with ongoing investigations into its applications in nanomedicine and targeted drug delivery systems. Its ability to undergo post-synthetic modifications makes it an ideal candidate for creating smart drugs that respond to specific physiological conditions. Additionally, computational modeling and artificial intelligence are being employed to predict new derivatives with enhanced properties.
In conclusion,Allenic Norleucine (CAS No: 18751-91-2) represents a significant advancement in synthetic and medicinal chemistry. Its unique structural features offer versatile applications across multiple fields, from drug development to fundamental biochemical research. As our understanding of its properties continues to grow, Allanic Norleucine is poised to play an increasingly important role in addressing some of the most pressing challenges in modern medicine.
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